molecular formula C15H14BrClN2O2 B2804860 7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate CAS No. 347370-46-1

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate

Cat. No.: B2804860
CAS No.: 347370-46-1
M. Wt: 369.64
InChI Key: KMWBOUMXDSATMV-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate is a chemical compound with the molecular formula C15H14BrClN2O2 and a molecular weight of 369.64 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Piperidine Carboxylation: The final step involves the attachment of the piperidine-1-carboxylate group to the quinoline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the quinoline ring.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted quinoline derivatives, while coupling reactions can yield biaryl compounds .

Scientific Research Applications

7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Chemical Biology: The compound is used in chemical biology research to probe the function of biological molecules and pathways.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact molecular pathways involved depend

Properties

IUPAC Name

(7-bromo-5-chloroquinolin-8-yl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c16-11-9-12(17)10-5-4-6-18-13(10)14(11)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWBOUMXDSATMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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